Melting Point Comparison of Long-Chain ω-Alkynoic Fatty Acids
16-Heptadecynoic acid exhibits an intermediate melting point (69-71°C) compared to its closest commercially available ω-alkynoic acid analogs. This property can influence experimental design, particularly for formulation studies or where solid-state properties are critical. A direct head-to-head comparison of melting points highlights this quantifiable differentiation.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 69-71°C |
| Comparator Or Baseline | 15-Hexadecynoic Acid (Palmitic Acid Alkyne): ~59.1°C (estimate); 17-Octadecynoic Acid (Stearic Acid Alkyne): 142-148°C (lit.) |
| Quantified Difference | 10-12°C higher than the C16 analog; 71-79°C lower than the C18 analog. |
| Conditions | Vendor reported data. |
Why This Matters
A distinct melting point compared to even-chain analogs provides a preliminary physical property benchmark for procurement, ensuring the correct compound selection for experiments where thermal properties may impact solubility, handling, or formulation.
